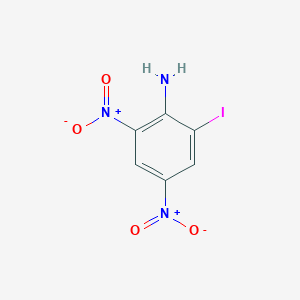
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a fluoro group, a hydroxypropyl group, and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluoro-substituted benzene derivative.
Grignard Reaction: The fluoro-substituted benzene undergoes a Grignard reaction with a suitable Grignard reagent to introduce the hydroxypropyl group.
Borylation: The resulting intermediate is then subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Fluoro-2-(1-oxopropyl)phenylboronic acid.
Reduction: Formation of 3-Fluoro-2-(1-hydroxypropyl)phenylboronate ester.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and hydroxypropyl substituents, making it less versatile in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of a hydroxypropyl group, leading to different reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
(3-Fluoro-2-(1-hydroxypropyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxypropyl group, which confer distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H12BFO3 |
|---|---|
Poids moléculaire |
198.00 g/mol |
Nom IUPAC |
[3-fluoro-2-(1-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-8(12)9-6(10(13)14)4-3-5-7(9)11/h3-5,8,12-14H,2H2,1H3 |
Clé InChI |
SLZPSPWADYIGLZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)F)C(CC)O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzo[f][1,7]naphthyridine-5,8-diamine](/img/structure/B8453699.png)



![[4-(2,4-Dimethylphenyl)piperazin-1-yl][4-(1,1-dioxo-1lambda6-isothiazolidin-2-yl)phenyl]methanone](/img/structure/B8453720.png)
